2-Benzyl-4-bromo-2H-indazole

Vue d'ensemble

Description

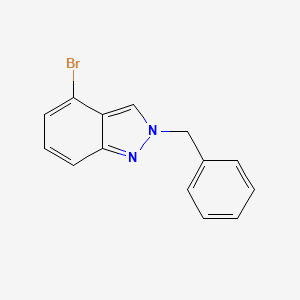

2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a benzyl group at the second position and a bromine atom at the fourth position of the indazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Méthodes De Préparation

The synthesis of 2-Benzyl-4-bromo-2H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of o-bromobenzylhydrazine with benzyl bromide under basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes intramolecular cyclization to form the indazole ring.

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple a brominated indazole derivative with a benzylboronic acid, yielding this compound in high yields. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Analyse Des Réactions Chimiques

2-Benzyl-4-bromo-2H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield 4-amino-2-benzyl-2H-indazole.

Oxidation Reactions: The benzyl group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Applications De Recherche Scientifique

2-Benzyl-4-bromo-2H-indazole is a heterocyclic compound belonging to the indazole family, featuring a benzene ring fused to a pyrazole ring, with a benzyl group at the second position and a bromine atom at the fourth position of the indazole ring. Its unique structure makes it an interesting subject for scientific studies, especially in medicinal chemistry and organic synthesis. The compound has the molecular formula and the CAS number 952734-38-2.

Scientific Research Applications

This compound has applications in medicinal chemistry, organic synthesis, biological studies, and material science.

Medicinal Chemistry

- It has been studied as a potential anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation. Similar compounds have shown antiproliferative effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. This process is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

- Indazole derivatives, including this compound, are also being investigated for their antimicrobial properties. Some studies suggest they exhibit significant activity against protozoa and bacteria, potentially more effective than traditional antibiotics.

- The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in the inflammatory response.

Organic Synthesis

- It serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are used in the development of pharmaceuticals and agrochemicals. A simple and efficient method has been developed for the regioselective synthesis of 2-substituted alkyl 2H-indazole that utilizes Ga/Al- and Al-mediated reactions of allyl and benzyl and α-bromo-carbonyl compounds with indazoles . This method is generally useful for preparing a wide variety of 2-alkyl 2H-indazoles, some of which are difficult to make in high overall yields via conventional approaches .

Biological Studies

- Researchers have explored its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Certain indazole derivatives have demonstrated anticandidal activity against Candida species .

Material Science

- The compound’s unique structural features make it useful in designing novel materials with specific electronic and optical properties.

Biochemical Properties

This compound plays a significant role in various biochemical reactions, interacting with several enzymes, proteins, and other biomolecules, influencing their activity and function. It has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes, influencing cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation.

Mécanisme D'action

The mechanism of action of 2-Benzyl-4-bromo-2H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).

The molecular pathways involved include the inhibition of the PI3K/Akt/mTOR pathway, which is commonly activated in various cancers. By targeting this pathway, this compound can effectively reduce tumor growth and enhance the efficacy of other anticancer therapies.

Comparaison Avec Des Composés Similaires

2-Benzyl-4-bromo-2H-indazole can be compared with other indazole derivatives, such as:

2-Phenyl-2H-indazole: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-2H-indazole: Lacks the benzyl group, which may reduce its efficacy in certain biological applications.

2-Benzyl-2H-indazole:

The presence of both the benzyl and bromine substituents in this compound enhances its reactivity and makes it a versatile compound for various chemical and biological applications.

Activité Biologique

2-Benzyl-4-bromo-2H-indazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. As a derivative of indazole, it shares structural similarities with other biologically active compounds, which have been explored for their therapeutic properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 952734-38-2

- Molecular Formula: C14H12BrN3

The compound features a bromine atom at the 4-position of the indazole ring and a benzyl group at the 2-position, which may influence its biological interactions and potency.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on existing literature:

- Inhibition of Cell Proliferation: Similar compounds have shown potent antiproliferative effects against various cancer cell lines by inducing apoptosis (programmed cell death) through mitochondrial pathways. This is often mediated by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

- Antimicrobial Activity: Indazole derivatives are also being investigated for their antimicrobial properties. Some studies suggest that they exhibit significant activity against protozoa and bacteria, potentially more effective than traditional antibiotics like metronidazole .

- Anti-inflammatory Properties: The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .

Anticancer Activity

A study evaluating various indazole derivatives found that compounds similar to this compound demonstrated significant growth inhibition in cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.23 to 1.15 µM against breast cancer cells (4T1), indicating potent anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Indazole derivative 2f | 0.23 - 1.15 | 4T1 |

Antimicrobial Activity

In terms of antimicrobial efficacy, indazole derivatives have shown promising results against protozoa such as Giardia intestinalis and Entamoeba histolytica. For example, one derivative exhibited an IC50 value that was 12.8 times more potent than metronidazole against G. intestinalis .

| Pathogen | Compound | IC50 (µM) |

|---|---|---|

| Giardia intestinalis | Indazole derivative | 0.78 |

| Entamoeba histolytica | Indazole derivative | TBD |

Case Studies

-

Case Study on Anticancer Properties:

A comprehensive study investigated the effects of various indazole derivatives on breast cancer cell lines, revealing that treatment with these compounds led to increased apoptosis rates and reduced cell viability. The study particularly highlighted the role of reactive oxygen species (ROS) in mediating these effects ."The induction of apoptosis was linked to mitochondrial dysfunction and increased ROS levels post-treatment" .

-

Case Study on Antimicrobial Effects:

Another research effort focused on the antimicrobial properties of synthesized indazole derivatives against common pathogens. The results indicated that certain derivatives not only inhibited growth but also disrupted biofilm formation in bacterial strains .

Propriétés

IUPAC Name |

2-benzyl-4-bromoindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFFHEGZRNGUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.